molecular formula C9H6N2O2 B13825457 2-Propenenitrile, 3-(3-nitrophenyl)- CAS No. 31145-08-1

2-Propenenitrile, 3-(3-nitrophenyl)-

Cat. No.: B13825457
CAS No.: 31145-08-1
M. Wt: 174.16 g/mol
InChI Key: YZJNQXWSVRISBC-DUXPYHPUSA-N
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Description

3-(3-Nitro-phenyl)-acrylonitrile: is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitro-phenyl)-acrylonitrile typically involves the reaction of 3-nitrobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 3-(3-Nitro-phenyl)-acrylonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 3-(3-Nitro-phenyl)-acrylonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles such as amines can replace the nitro group to form various derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, alkoxides, under basic or neutral conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 3-(3-Amino-phenyl)-acrylonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Chemistry: 3-(3-Nitro-phenyl)-acrylonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and other functionalized materials.

Biology and Medicine:

Industry: In the industrial sector, 3-(3-Nitro-phenyl)-acrylonitrile is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Nitro-phenyl)-acrylonitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

    3-Nitrophenol: Similar in structure but lacks the acrylonitrile moiety.

    3-Nitroacetophenone: Contains a nitro group and a phenyl ring but has a different functional group attached.

    3-Nitrobenzonitrile: Similar but lacks the acrylonitrile moiety.

Uniqueness: 3-(3-Nitro-phenyl)-acrylonitrile is unique due to the presence of both the nitro group and the acrylonitrile moiety, which allows for a wide range of chemical transformations and applications. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

31145-08-1

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6N2O2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H/b4-2+

InChI Key

YZJNQXWSVRISBC-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C#N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC#N

Origin of Product

United States

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